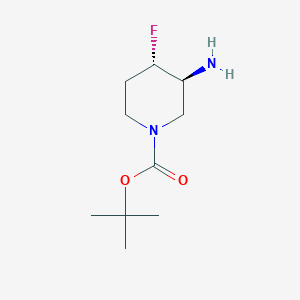
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
描述
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose is a complex carbohydrate derivative. It is a modified form of D-mannose, a sugar that plays a crucial role in human metabolism, particularly in glycosylation processes. This compound is often used in synthetic organic chemistry, especially in the synthesis of glycosides and other carbohydrate-based molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose typically involves multiple steps. One common method includes the protection of hydroxyl groups on D-mannose using benzyl groups, followed by acetylation. For instance, the compound can be synthesized by treating D-mannose with benzyl chloride in the presence of a base to form 3,4,6-tri-O-benzyl-D-mannose. This intermediate is then acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve automated processes and continuous flow reactors to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace the acetyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) or silver acetate (AgOAc) are used under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex glycosides and other carbohydrate-based molecules.
Biology: This compound is utilized in studies involving glycosylation processes and carbohydrate metabolism.
Medicine: Research into its potential therapeutic applications, such as in the treatment of urinary tract infections and other conditions, is ongoing.
Industry: It is used in the production of various glycosylated products and as a building block in the synthesis of more complex molecules
作用机制
The mechanism of action of 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose involves its role in glycosylation processes. It acts as a donor molecule in glycosylation reactions, where it transfers its sugar moiety to acceptor molecules. This process is crucial for the formation of glycoproteins and other glycoconjugates, which are essential for various biological functions .
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but differs in the position and type of protective groups.
3,4,6-Tri-O-acetyl-2-O-benzyl-alpha-D-glucopyranosyl bromide: Another related compound used in glycosylation reactions
Uniqueness
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose is unique due to its specific protective groups and acetylation pattern, which make it particularly useful in certain synthetic pathways and glycosylation reactions. Its structure allows for selective reactions, making it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
属性
IUPAC Name |
[(2S,3S,4S,5R,6R)-2-hydroxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7/c1-21(30)35-28-27(34-19-24-15-9-4-10-16-24)26(33-18-23-13-7-3-8-14-23)25(36-29(28)31)20-32-17-22-11-5-2-6-12-22/h2-16,25-29,31H,17-20H2,1H3/t25-,26-,27+,28+,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYOOYKJZYSBTB-PNHLWVRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)


